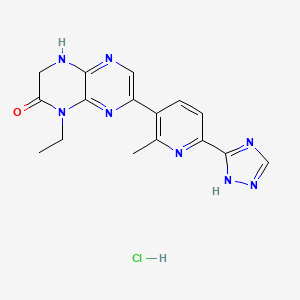

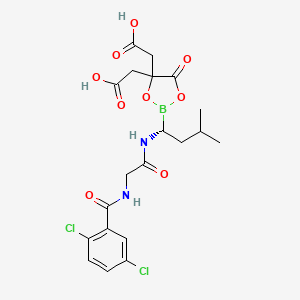

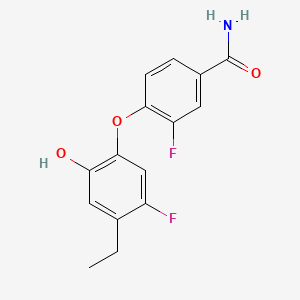

![molecular formula C17H18N2Na2O13P2 B1139525 Dinatrium;[[5-(2,4-Dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]hydrogenphosphat CAS No. 917567-60-3](/img/structure/B1139525.png)

Dinatrium;[[5-(2,4-Dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]hydrogenphosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactions of P2Y6 receptor agonists.

Biology: Helps in understanding the role of P2Y6 receptors in cellular processes, such as cell proliferation and apoptosis.

Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and immune responses.

Wirkmechanismus

Target of Action

PSB 0474, also known as Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate or CID 76156008, is a selective and potent P2Y6 receptor agonist . The P2Y6 receptor is a subtype of the P2Y family of G-protein coupled receptors that respond to extracellular nucleotides.

Mode of Action

PSB 0474 interacts with its target, the P2Y6 receptor, by binding to it. This binding event triggers a series of intracellular events, leading to the activation of the receptor .

Result of Action

PSB 0474 has been shown to inhibit cell proliferation and induce apoptosis in astrocytes . It also increases nitric oxide (NO) release in astrocytes and microglia cells .

Biochemische Analyse

Biochemical Properties

PSB 0474 plays a significant role in biochemical reactions, particularly as a P2Y6 receptor agonist . It interacts with enzymes, proteins, and other biomolecules, primarily through its binding to the P2Y6 receptor. The nature of these interactions is largely determined by the specific biochemical context and the presence of other interacting molecules .

Cellular Effects

PSB 0474 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, PSB 0474 has been shown to inhibit cell proliferation and increase nitric oxide (NO) release in astrocytes and microglia cells .

Molecular Mechanism

The molecular mechanism of action of PSB 0474 involves its binding to the P2Y6 receptor, leading to changes in cellular signaling and gene expression . This binding interaction can result in enzyme inhibition or activation, depending on the specific cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PSB 0474 can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of PSB 0474 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

PSB 0474 is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels, depending on the specific metabolic context .

Transport and Distribution

PSB 0474 is transported and distributed within cells and tissues in a manner that depends on specific transporters or binding proteins . It can influence its own localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of PSB 0474 can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

The preparation of Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate involves the synthesis of 3-phenacyl-uridine diphosphate. One method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide to create a mother liquor with a concentration of 40 mg/mL

Analyse Chemischer Reaktionen

Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is unique in its high selectivity and potency for the P2Y6 receptor compared to other similar compounds. Some similar compounds include:

Uridine diphosphate: A naturally occurring nucleotide that also activates P2Y receptors but with less selectivity.

MRS 2578: A selective antagonist for the P2Y6 receptor, often used in conjunction with Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate to study receptor functions.

P2Y2 and P2Y4 receptor agonists: These compounds activate other P2Y receptors but are less selective for P2Y6

Disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate stands out due to its specific action on the P2Y6 receptor, making it a valuable tool in research focused on this receptor’s role in various biological processes.

Eigenschaften

IUPAC Name |

disodium;[[5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O13P2.2Na/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27;;/h1-5,12,14-16,22-23H,6-9H2,(H,28,29)(H2,25,26,27);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZRPHOJBJBHLG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N(C1=O)CC(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2Na2O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PSB 0474 interact with its target and what are the downstream effects?

A: PSB 0474 acts as a potent and selective agonist of the P2Y6 receptor, a G protein-coupled receptor primarily activated by UDP. [] Upon binding to P2Y6, PSB 0474 initiates a signaling cascade leading to increased intracellular calcium levels ([Ca2+]i). This rise in [Ca2+]i plays a crucial role in promoting osteogenic differentiation, as demonstrated by increased alkaline phosphatase (ALP) activity in human bone marrow stromal cells (BMSCs). []

Q2: What is the role of PSB 0474 in understanding the function of P2Y6 receptors in rat intrapulmonary arteries?

A: Research shows that both ATP and UDP can induce constriction in rat intrapulmonary arteries. [, ] PSB 0474, being a selective P2Y6 agonist, was instrumental in confirming the presence and functionality of contractile P2Y6 receptors in these arteries. This was evidenced by its ability to evoke concentration-dependent contractions that were significantly more potent compared to UDP. [, ] These findings helped establish P2Y6 as a major target for UDP-induced vasoconstriction in this vascular bed.

Q3: How does the activity of PSB 0474 compare to other P2Y receptor agonists in the context of osteogenic differentiation?

A: Studies on human BMSCs have demonstrated that PSB 0474 effectively mimics the osteogenic effects of both UTP and UDP, leading to increased ALP activity. [] In contrast, UTPγS, another P2Y receptor agonist, did not elicit similar effects, suggesting a specific role for P2Y6 activation in osteogenesis. [] This highlights the value of PSB 0474 as a pharmacological tool for dissecting the individual contributions of different P2Y receptor subtypes in complex biological processes.

Q4: How does the expression of P2Y receptors and ectonucleotidases influence the effectiveness of PSB 0474 over time in BMSC cultures?

A: Research indicates that the expression of P2Y receptors and ectonucleotidases changes as BMSCs differentiate in culture. [] While P2Y6 expression remains relatively stable, P2Y2 and P2Y4 become more prominent in less proliferative, differentiated cultures. [] Additionally, the activity of ectonucleotidases, responsible for degrading extracellular nucleotides like UTP and UDP, increases with BMSC differentiation. [] This dynamic interplay between receptor expression and nucleotide degradation could influence the responsiveness of BMSCs to PSB 0474 over time.

Q5: Are there any known antagonists of PSB 0474's action on P2Y6 receptors?

A: Yes, MRS 2578 is a known antagonist of P2Y6 receptors and effectively blocks the actions of PSB 0474. [] Experiments have shown that MRS 2578 prevents both the increase in [Ca2+]i and the induction of osteogenic differentiation typically observed with PSB 0474 or UDP. [] This further strengthens the evidence for P2Y6 as the primary mediator of these effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

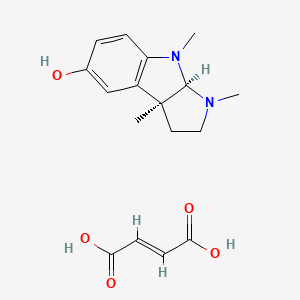

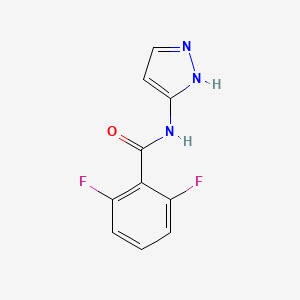

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride](/img/structure/B1139453.png)

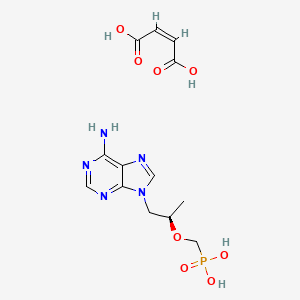

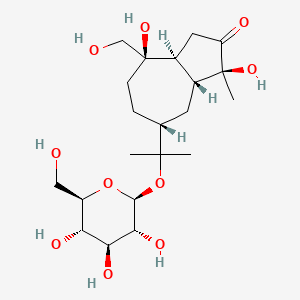

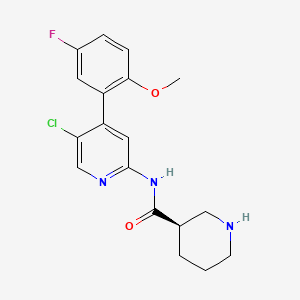

![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)

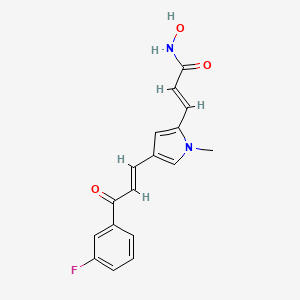

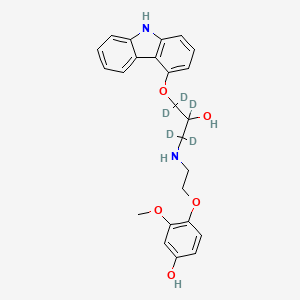

![2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol](/img/structure/B1139455.png)